N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12Cl2N2O3S and its molecular weight is 371.23. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
Compounds with structural elements similar to N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, a series of carboxamides have shown potential as antimicrobial agents against a variety of bacterial and fungal strains, such as Escherichia coli and Staphylococcus aureus. These compounds are characterized by their ability to inhibit microbial growth, suggesting their potential application in developing new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Several thiophene-2-carboxamide derivatives have been synthesized and tested for their in vitro cytotoxicity against cancer cell lines. These compounds exhibit good inhibitory activity, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures, indicating their potential use in cancer research and therapy (Atta & Abdel‐Latif, 2021).
Antipathogenic Activity
Research on thiourea derivatives, including those similar in structure to this compound, indicates their potential as antipathogenic agents. These compounds have been evaluated for their interaction with bacterial cells, showing significant activity especially against strains known for biofilm growth, like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests their potential application in developing treatments targeting biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Nonlinear Optical Properties
Derivatives based on thiophene-2-carboxamide have been explored for their nonlinear optical (NLO) properties. Studies involving computational applications and spectroscopic analysis indicate that certain thiophene-based amide derivatives exhibit desirable NLO responses, making them candidates for applications in optical technologies (Kanwal et al., 2022).
Mechanism of Action
Target of action
The compound belongs to the class of thiourea derivatives . Thiourea and its derivatives have been studied for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Biochemical pathways
Thiourea derivatives can affect various biochemical pathways depending on their specific biological targets. For example, some thiourea derivatives have demonstrated antioxidant activity, suggesting they may interact with biochemical pathways involved in oxidative stress .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the specific biological targets it interacts with. Some thiourea derivatives have demonstrated antioxidant activity, suggesting they may help protect cells from oxidative damage .
Properties
IUPAC Name |
N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c16-11-4-3-9(6-12(11)17)19-8-10(22-15(19)21)7-18-14(20)13-2-1-5-23-13/h1-6,10H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFXGJBDAIYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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